3-Nitro-2-(trifluoromethyl)phenol
Overview
Description
“3-Nitro-2-(trifluoromethyl)phenol” is an organic compound that belongs to the class of phenols . The molecular weight of this compound is 162.1092 .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, the synthesis of trifluoromethylpyridines, which are structurally related to our compound of interest, has been described in detail . Another study reported the synthesis of 3-nitro-2-phenyl-2-(trifluoromethyl)-2H-chromenes .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C7H5F3O . The 3D structure of this compound can be viewed using specific software .Scientific Research Applications
Environmental Impacts and Photolysis
The lampricide 3-trifluoromethyl-4-nitrophenol (TFM), used in the Great Lakes for controlling sea lamprey populations, undergoes photohydrolytic degradation. This process yields trifluoroacetic acid (TFA), a compound with environmental significance. Research shows the degradation and yield of TFA are influenced by the nature of the trifluoromethylated phenol, with factors like substituent type, substitution pattern, and pH affecting the photolytic half-life of the parent compound and the yield of TFA (Ellis & Mabury, 2000).
Advanced Synthesis Applications
TFM serves as an important intermediate for medicines and pesticides. Optimizing its synthesis process has enhanced yield and purity, which is critical for its application in pharmaceutical and agricultural industries (Zhang Zhi-hai, 2010). Furthermore, it is a key intermediate in the synthesis of selective androgen receptor modulators, showcasing its versatility in chemical synthesis (Boros, Kaldor, & Turnbull, 2011).
Environmental Chemistry and Toxicology
Studies on TFM highlight its environmental fate and transient effects on aquatic ecosystems. While TFM is not persistent and is detoxified, its use as an estrogen agonist calls for further investigation to understand its long-term environmental impact (Hubert, 2003).
Electrochemical and Photocatalytic Properties
Research has also explored the electrochemical oxidation of phenols, including nitrophenols, at boron-doped diamond anodes. This work contributes to understanding the degradation pathways of phenolic compounds, including those with nitro substituents, and their treatment using advanced oxidation processes (Jiang, Zhu, Li, & Ni, 2010).
Molecular Sensing and Detection
Novel applications in sensing have been developed using TFM derivatives. For example, chiral ligands based on TFM conjugates have been utilized for the selective detection of Cu(II) ions using UV, CD, and emission spectroscopies, illustrating the compound's utility in analytical chemistry (Moletti et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar compound, 2-nitro-4-(trifluoromethyl)phenol, has been used in the synthesis of various compounds , suggesting that it may interact with a variety of biological targets.
Mode of Action
Nitrophenols are generally known to undergo redox reactions, and the trifluoromethyl group can participate in various chemical reactions, suggesting that this compound could interact with its targets through these mechanisms .
Biochemical Pathways
One of the metabolites of flutamide, a drug that contains a similar trifluoromethylphenol group, is known to be involved in the metabolism of the drug in the liver . This suggests that 3-Nitro-2-(trifluoromethyl)phenol may also be metabolized in the liver and could potentially affect liver function.
Pharmacokinetics
Given its structural similarity to other nitrophenols and trifluoromethyl compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Nitrophenols and trifluoromethyl compounds are generally known to have a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects .
Biochemical Analysis
Biochemical Properties
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .
Molecular Mechanism
It is suggested that the trifluoromethyl group may participate in trifluoromethylation of carbon-centered radical intermediates
Metabolic Pathways
One of the important metabolites in plasma is 4-nitro-3-(trifluoromethyl)phenylamine, while the main metabolite in urine is 2-amino-5-nitro-4-(trifluoromethyl)phenol .
Properties
IUPAC Name |
3-nitro-2-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)6-4(11(13)14)2-1-3-5(6)12/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMAMUQIIAELJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.